molecular formula C19H18N2O B1298394 2-(Furan-2-yl)-1,3-Diphenyl-imidazolidin CAS No. 94378-00-4

2-(Furan-2-yl)-1,3-Diphenyl-imidazolidin

Katalognummer: B1298394
CAS-Nummer: 94378-00-4
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: GGKPIWBVFHMQMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Furan-2-yl)-1,3-diphenylimidazolidine is a heterocyclic organic compound that features a furan ring fused with an imidazolidine ring, which is further substituted with two phenyl groups

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Building Block for Complex Molecules
2-(Furan-2-yl)-1,3-diphenylimidazolidine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, such as:

  • Oxidation : The furan ring can be oxidized to form furan-2,3-dione derivatives.
  • Reduction : The imidazolidine ring can be reduced to yield corresponding amines.
  • Electrophilic Substitution : Reactions can occur on the phenyl rings, introducing various functional groups.

These reactions highlight the compound's chemical reactivity and its potential utility in organic synthesis.

Biological Applications

Antimicrobial Properties
Research indicates that 2-(Furan-2-yl)-1,3-diphenylimidazolidine exhibits antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in medicinal chemistry for developing new antimicrobial agents .

Cancer Research
The compound is being explored for its anticancer properties. Studies have demonstrated that derivatives of imidazolidine can inhibit the growth of cancer cell lines, indicating a promising avenue for drug development targeting specific cancer types. Molecular docking studies have been conducted to predict its interactions with biological targets relevant to cancer pathways .

Medicinal Chemistry

Drug Development Potential
Due to its structural characteristics, 2-(Furan-2-yl)-1,3-diphenylimidazolidine is being investigated for its potential use in drug development. Its anti-inflammatory and anticancer activities make it a candidate for further exploration in therapeutic applications .

Industrial Applications

Catalysis and Material Science
In industrial settings, 2-(Furan-2-yl)-1,3-diphenylimidazolidine is utilized as a catalyst in various organic reactions. Its ability to facilitate chemical transformations makes it valuable in the production of advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-1,3-diphenylimidazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carbaldehyde with 1,2-diphenylethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Furan-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

  • 2-(Furan-2-yl)-1,3-diphenylimidazoline
  • 2-(Furan-2-yl)-1,3-diphenylimidazole
  • 2-(Furan-2-yl)-1,3-diphenylimidazolidinone

Uniqueness: 2-(Furan-2-yl)-1,3-diphenylimidazolidine is unique due to its specific combination of a furan ring with an imidazolidine ring and two phenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring enhances its potential for various chemical transformations, while the imidazolidine ring contributes to its stability and biological interactions.

Biologische Aktivität

2-(Furan-2-yl)-1,3-diphenylimidazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(Furan-2-yl)-1,3-diphenylimidazolidine features a furan ring and two phenyl groups attached to an imidazolidine core. This unique arrangement contributes to its reactivity and biological properties.

Anticancer Activity

Research indicates that 2-(Furan-2-yl)-1,3-diphenylimidazolidine exhibits promising anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins such as p53 and p21 .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
A431 (human epidermoid carcinoma)27Induction of apoptosis via caspase activation
HepG2 (liver carcinoma)15Cell cycle arrest and DNA damage response
A549 (lung carcinoma)20Inhibition of proliferation

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses antibacterial properties against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa15 µg/mL

The biological activity of 2-(Furan-2-yl)-1,3-diphenylimidazolidine can be attributed to several mechanisms:

  • DNA Interaction : The compound can incorporate into DNA, leading to structural distortions that interfere with replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as topoisomerases and kinases, which are crucial for cancer cell survival .
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : In vitro experiments demonstrated that treatment with 2-(Furan-2-yl)-1,3-diphenylimidazolidine resulted in a significant decrease in cell viability at concentrations above 15 μM. The study indicated that the compound caused G1 phase cell cycle arrest and increased levels of DNA damage markers .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Eigenschaften

IUPAC Name

2-(furan-2-yl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKPIWBVFHMQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350495
Record name 2-(Furan-2-yl)-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94378-00-4
Record name 2-(Furan-2-yl)-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.